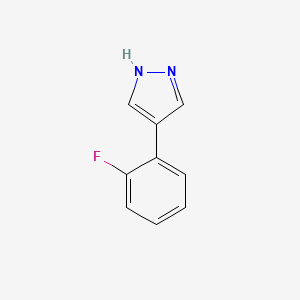

4-(2-fluorophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFMOAIXQYPMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037828-70-8 | |

| Record name | 4-(2-fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 4-(2-fluorophenyl)-1H-pyrazole"

An In-depth Technical Guide to the Synthesis of 4-(2-fluorophenyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. We will delve into the strategic considerations for its synthesis, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. This document offers a detailed, step-by-step protocol, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and reproducible, ensuring high-quality outcomes.

Introduction: The Significance of 4-Arylpyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates featuring this five-membered heterocyclic ring. The introduction of an aryl substituent at the 4-position, such as the 2-fluorophenyl group, can significantly modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity. Specifically, the fluorine atom can enhance binding interactions, improve metabolic stability by blocking potential sites of metabolism, and alter the pKa of the pyrazole ring.

The synthesis of this compound is therefore of considerable interest. This guide will focus on a reliable and versatile synthetic strategy: the Suzuki-Miyaura cross-coupling of a protected 4-halopyrazole with 2-fluorophenylboronic acid.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C4-aryl bond. This bond can be efficiently formed using a palladium-catalyzed cross-coupling reaction.

Figure 1. Retrosynthetic analysis of this compound.

The key considerations for this synthetic strategy include:

-

Choice of Halogen: 4-Iodo or 4-bromopyrazoles are typically preferred due to their higher reactivity in palladium-catalyzed cross-coupling reactions compared to chlorides.

-

Protecting Group Strategy: The pyrazole N-H is acidic and can interfere with the cross-coupling reaction. Therefore, a suitable protecting group is essential. Common protecting groups for pyrazoles include the triphenylmethyl (trityl), tetrahydropyranyl (THP), and various silyl groups. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

-

Catalyst System: The selection of the palladium catalyst and ligand is crucial for achieving high yields and purity. A variety of palladium sources (e.g., Pd(PPh3)4, PdCl2(dppf)) and ligands can be employed.

-

Reaction Conditions: Optimization of the base, solvent, and temperature is necessary to ensure efficient coupling and minimize side reactions.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a reliable two-step synthesis of this compound, commencing with the protection and iodination of pyrazole, followed by the Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of 4-Iodo-1-(triphenylmethyl)-1H-pyrazole

This step involves the protection of the pyrazole nitrogen with a trityl group, followed by regioselective iodination at the C4 position.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Pyrazole | 68.08 | 5.00 g | 73.4 mmol |

| Triethylamine | 101.19 | 11.2 mL | 80.8 mmol |

| Trityl chloride | 278.78 | 21.4 g | 76.8 mmol |

| Dichloromethane (DCM) | - | 200 mL | - |

| n-Butyllithium (n-BuLi) | - | 32.1 mL | 80.8 mmol |

| Iodine (I2) | 253.81 | 20.5 g | 80.8 mmol |

| Tetrahydrofuran (THF) | - | 150 mL | - |

Procedure:

-

Protection:

-

To a stirred solution of pyrazole (5.00 g, 73.4 mmol) in dichloromethane (200 mL) at 0 °C, add triethylamine (11.2 mL, 80.8 mmol).

-

Slowly add a solution of trityl chloride (21.4 g, 76.8 mmol) in dichloromethane (50 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(triphenylmethyl)-1H-pyrazole as a white solid.

-

-

Iodination:

-

Dissolve the crude 1-(triphenylmethyl)-1H-pyrazole in anhydrous tetrahydrofuran (150 mL) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (32.1 mL of a 2.5 M solution in hexanes, 80.8 mmol) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of iodine (20.5 g, 80.8 mmol) in tetrahydrofuran (50 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (100 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-iodo-1-(triphenylmethyl)-1H-pyrazole.

-

Figure 2. Workflow for the synthesis of 4-iodo-1-(triphenylmethyl)-1H-pyrazole.

Step 2: Suzuki-Miyaura Cross-Coupling and Deprotection

This step involves the palladium-catalyzed cross-coupling of the protected 4-iodopyrazole with 2-fluorophenylboronic acid, followed by the removal of the trityl protecting group.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | 436.31 | 10.0 g | 22.9 mmol |

| 2-Fluorophenylboronic acid | 139.92 | 3.85 g | 27.5 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.32 g | 1.15 mmol |

| Sodium carbonate (Na2CO3) | 105.99 | 7.28 g | 68.7 mmol |

| 1,4-Dioxane | - | 150 mL | - |

| Water | - | 50 mL | - |

| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

Suzuki-Miyaura Coupling:

-

In a round-bottom flask, combine 4-iodo-1-(triphenylmethyl)-1H-pyrazole (10.0 g, 22.9 mmol), 2-fluorophenylboronic acid (3.85 g, 27.5 mmol), and sodium carbonate (7.28 g, 68.7 mmol).

-

Add a mixture of 1,4-dioxane (150 mL) and water (50 mL).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (1.32 g, 1.15 mmol) to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 12 hours under an inert atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate (200 mL).

-

Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude product from the previous step in dichloromethane (100 mL).

-

Add trifluoroacetic acid (20 mL) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

-

Wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

-

Figure 3. Workflow for the Suzuki-Miyaura coupling and deprotection.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.

Figure 4. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the 4-iodo-1-(triphenylmethyl)-1H-pyrazole to form a Pd(II) intermediate.

-

Transmetalation: The 2-fluorophenyl group is transferred from the boronic acid to the palladium center, forming a new Pd(II) complex. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments (the pyrazole and the 2-fluorophenyl group) are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the pyrazole ring protons and the 2-fluorophenyl group protons with appropriate chemical shifts, multiplicities, and integration. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic C-F coupling constants. |

| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring. |

| Mass Spec | A molecular ion peak corresponding to the calculated mass of C9H7FN2. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Conclusion

This technical guide has provided a detailed and practical protocol for the synthesis of this compound. The described two-step sequence, involving protection and iodination followed by a Suzuki-Miyaura cross-coupling reaction, is a robust and efficient method for accessing this valuable building block in medicinal chemistry. By understanding the underlying reaction mechanisms and paying careful attention to the experimental details, researchers can confidently synthesize this compound in high yield and purity.

References

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

An In-depth Technical Guide to the Characterization of 4-(2-Fluorophenyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-(2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] This document outlines a viable synthetic pathway, details the expected outcomes of a full suite of analytical characterization techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—and discusses the physicochemical properties of the title compound. The methodologies and expected data presented herein are synthesized from established literature on analogous 4-aryl-1H-pyrazoles and serve as an authoritative reference for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a substituted aryl group at the 4-position of the pyrazole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The specific placement of a fluorine atom on the phenyl ring, as in this compound, is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins. This guide provides a detailed exposition of the synthesis and characterization of this promising molecular entity.

Synthetic Strategy: A Plausible Route to this compound

The proposed synthesis commences with a commercially available 4-halo-1H-pyrazole, such as 4-bromo-1H-pyrazole, which can be coupled with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a suitable base.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-1H-pyrazole (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Comprehensive Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.[6] The following sections detail the expected spectral data based on the analysis of analogous compounds.[5][7][8][9]

Diagram of the Characterization Workflow:

Caption: Workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[10] For this compound, both ¹H and ¹³C NMR spectra will provide characteristic signals.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole and the 2-fluorophenyl protons. The pyrazole protons at positions 3 and 5 should appear as singlets, with the N-H proton exhibiting a broad singlet that is exchangeable with D₂O. The aromatic protons of the 2-fluorophenyl group will display a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

Expected ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~13.0 | br s |

| H-3, H-5 | ~7.8 - 8.2 | s |

| Aromatic H | ~7.1 - 7.5 | m |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the pyrazole and the 2-fluorophenyl carbons. The carbon attached to the fluorine atom will appear as a doublet due to carbon-fluorine coupling.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3, C-5 | ~130 - 135 |

| C-4 | ~115 - 120 |

| Aromatic C-F | ~158 - 162 (d, ¹JCF ≈ 245 Hz) |

| Other Aromatic C | ~115 - 132 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=C, C=N, and C-F bonds.

Expected FT-IR Data (KBr Pellet):

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3100 - 3300 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=C and C=N stretch | 1500 - 1620 |

| C-F stretch | 1100 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₇FN₂), the expected molecular weight is approximately 162.17 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ | 163.0666 |

| [M]⁺ | 162.0593 |

Physicochemical Properties and Crystallographic Analysis

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Predicted Physicochemical Properties:

| Property | Expected Value |

| Molecular Formula | C₉H₇FN₂ |

| Molecular Weight | 162.17 g/mol |

| Melting Point | Expected to be a solid with a melting point in the range of 100-150 °C, based on similar 4-aryl-pyrazoles.[5][11][12] |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol. |

| Appearance | Likely a white to off-white crystalline solid. |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[13] Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state. Based on studies of similar pyrazole derivatives, it is expected that the molecule will exhibit a planar pyrazole ring and potential hydrogen bonding interactions involving the pyrazole N-H group.[8]

Potential Applications in Drug Discovery

Derivatives of 4-aryl-1H-pyrazole have shown promise in a variety of therapeutic areas. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential applications as:

-

Kinase Inhibitors: The pyrazole scaffold is present in several approved kinase inhibitor drugs.[11]

-

Anti-inflammatory Agents: Pyrazole derivatives have been investigated for their anti-inflammatory properties.[1]

-

Anticancer Agents: The structural motif is found in compounds with demonstrated cytotoxic activity against various cancer cell lines.[14]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, characterization of this compound. By leveraging established synthetic methodologies and drawing comparisons with well-characterized analogous compounds, a detailed protocol for its synthesis and a thorough analysis of its expected spectroscopic and physicochemical properties have been presented. This document serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and related pyrazole derivatives, facilitating further exploration of their potential in medicinal chemistry and drug discovery.

References

- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (URL not available)

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL not available)

-

1H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. [Link]

-

Synthesis and Molecular Docking of 5-(2-Fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole. AIP Publishing. [Link]

- Process for the preparation of ultrapure 4-methylprazole.

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (URL not available)

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]

-

3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

-

3-(4-Fluorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole - MS (GC) - Spectrum. SpectraBase. [Link]

-

1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole - 13C NMR - Chemical Shifts. SpectraBase. [Link]

-

Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. IUCr Journals. [Link]

-

Current status of pyrazole and its biological activities. National Institutes of Health. [Link]

-

4-(2-Fluorophenyl)-1,3-dimethyl-1H-pyrazole. PubChem. [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]

-

Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. National Institutes of Health. [Link]

-

1H and 13C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]

-

1-phenyl-1H-pyrazol-4-yl)methylene) hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate, C30H25FN10S⋅C3H7NO. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journals. [Link]

- Combination of 1H and 13C NMR Spectroscopy. (URL not available)

-

The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]

- 6. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. tandfonline.com [tandfonline.com]

- 12. rsc.org [rsc.org]

- 13. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data of 4-(2-fluorophenyl)-1H-pyrazole"

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Fluorophenyl)-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Introduction

Pyrazole scaffolds are fundamental building blocks in medicinal chemistry and drug development, recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The introduction of a fluorophenyl moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding interactions. The specific isomer, this compound, presents a unique case for structural elucidation due to the influence of the fluorine atom's position on the spectroscopic signature of the entire molecule.

This technical guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—used to characterize and confirm the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Synthesis Overview

The structural identity of a compound is the cornerstone of all subsequent research. The precise arrangement of atoms dictates its chemical behavior and biological activity.

Caption: Key proton assignments for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. The presence of the highly electronegative fluorine atom introduces characteristic carbon-fluorine couplings (JCF), which are invaluable for unambiguous signal assignment.

Experimental Protocol

The same sample prepared for ¹H NMR analysis can be used. A proton-decoupled ¹³C NMR spectrum is acquired on a 400 MHz (operating at 100 MHz for ¹³C) or higher spectrometer. A standard pulse program with a 45° pulse angle and a relaxation delay of 2-5 seconds is used. A large number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Data Presentation

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C3, C5 (pyrazole) | ~136 | - |

| C4 (pyrazole) | ~118 | ³J(C,F) ≈ 3-5 |

| C2' | ~160 | ¹J(C,F) ≈ 245-255 |

| C1' | ~122 | ²J(C,F) ≈ 12-15 |

| C6' | ~130 | ³J(C,F) ≈ 8-10 |

| C4' | ~128 | ⁴J(C,F) ≈ 1-3 |

| C3' | ~125 | ⁴J(C,F) ≈ 3-5 |

| C5' | ~116 | ²J(C,F) ≈ 20-25 |

Note: Predicted values based on data for pyrazole and fluorobenzene derivatives. [4]The large ¹J(C,F) is the most diagnostic signal.

Expertise & Interpretation

The proton-decoupled ¹³C NMR spectrum provides clear, singlet-like peaks for most carbons, but those coupled to fluorine appear as doublets.

-

C-F Coupling : The most striking feature is the signal for C2', the carbon directly bonded to fluorine. It appears as a large doublet with a one-bond coupling constant (¹JCF) of approximately 250 Hz. This is an unambiguous confirmation of the C-F bond.

-

Multi-bond Couplings : The influence of fluorine extends to other carbons. The adjacent carbons (C1' and C5') will also appear as doublets due to two-bond couplings (²JCF), typically in the range of 15-25 Hz. Three-bond couplings (³JCF) to C4 and C6' are smaller but often observable (~5-10 Hz).

-

Pyrazole Carbons : The equivalent C3 and C5 carbons of the pyrazole ring will appear as a single peak around 136 ppm. The C4 carbon, to which the fluorophenyl ring is attached, will be more shielded, appearing further upfield.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's stability and fragmentation pathways under ionization.

Experimental Protocol

High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) or Electron Ionization (EI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the source. For EI, a solid probe or GC inlet can be used.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₉H₇FN₂ |

| Calculated Exact Mass | 162.060 |

| Observed [M+H]⁺ (ESI) | 163.067 |

| Observed [M]⁺ (EI) | 162.060 |

Expertise & Interpretation

The mass spectrum validates the molecular formula.

-

Molecular Ion Peak : In HRMS-ESI, the compound will be observed as the protonated molecule [M+H]⁺ at m/z 163.067. In EI, the molecular ion [M]⁺ will be observed at m/z 162.060. The high-resolution measurement allows for the confirmation of the elemental composition (C₉H₇FN₂).

-

Fragmentation : The pyrazole ring is a stable aromatic system. Under EI conditions, a characteristic fragmentation pathway involves the loss of HCN (27 Da) or N₂ (28 Da). The cleavage of the bond between the pyrazole and the phenyl ring can also occur, leading to fragments corresponding to the fluorophenyl cation (m/z 95) and the pyrazolyl radical or cation.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-(2-fluorophenyl)-1H-pyrazole

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential mechanisms of action for the compound 4-(2-fluorophenyl)-1H-pyrazole. Drawing upon the established bioactivity of the pyrazole scaffold and its derivatives, this document synthesizes current understanding and outlines a logical, evidence-based approach to elucidating its precise molecular interactions and downstream cellular effects. We will delve into the most probable biological targets, propose robust experimental designs for their validation, and visualize the complex signaling networks potentially modulated by this compound.

Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. Pyrazole-containing compounds are known to interact with a diverse range of biological targets, including enzymes and receptors, leading to activities such as anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The unique electronic and structural features of the pyrazole ring allow it to serve as a versatile scaffold for designing selective and potent modulators of biological processes. The introduction of a 2-fluorophenyl substituent at the 4-position of the 1H-pyrazole core in the topic compound, this compound, suggests a strategic chemical design aimed at enhancing target affinity and modulating pharmacokinetic properties.

Given the broad spectrum of activities associated with fluorinated phenyl-pyrazole derivatives, this guide will focus on three primary, evidence-supported hypothetical mechanisms of action for this compound:

-

Inhibition of Cyclooxygenase-2 (COX-2): A well-established target for anti-inflammatory pyrazole-based drugs.

-

Modulation of the p38 MAP Kinase Signaling Pathway: A critical pathway in inflammatory and cellular stress responses.

-

Antagonism of the Androgen Receptor (AR): A key target in the development of therapies for prostate cancer.

Postulated Mechanism 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Causality and Rationale: The 1,5-diarylpyrazole structure is a classic pharmacophore for selective COX-2 inhibition, exemplified by the marketed drug Celecoxib.[4] The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to block the cyclooxygenase enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2][5] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key objective to minimize gastrointestinal side effects.[4] The structural similarity of this compound to known COX-2 inhibitors, such as 4F-PMPH, strongly suggests this as a primary mechanism of action.[6]

Proposed Molecular Interaction

Molecular docking studies of similar pyrazole derivatives with the COX-2 active site reveal key interactions. The pyrazole core typically anchors the molecule within the active site, while the phenyl substituents occupy hydrophobic pockets, contributing to binding affinity and selectivity. The fluorine atom on the phenyl ring can enhance binding through favorable electrostatic or hydrophobic interactions.

Experimental Validation Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a self-validating system to determine the inhibitory potency and selectivity of this compound.

Objective: To quantify the IC50 values of the test compound against human recombinant COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer Preparation: Prepare a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin).

-

Compound Dilution Series: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in DMSO. Include a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as positive controls, and DMSO as a vehicle control.

-

Enzyme Inhibition:

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) to the assay buffer.

-

Add the diluted test compound or controls and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Expected Outcome: A high COX-2 selectivity index would strongly support this mechanism of action.

| Compound | Predicted IC50 (COX-1) | Predicted IC50 (COX-2) | Predicted Selectivity Index |

| This compound | >10 µM | <1 µM | >10 |

| Celecoxib (Control) | ~15 µM | ~0.04 µM | ~375 |

| Indomethacin (Control) | ~0.01 µM | ~0.02 µM | ~0.5 |

Postulated Mechanism 2: Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

Causality and Rationale: The p38 MAP kinase signaling pathway is a key regulator of inflammatory cytokine production and cellular stress responses.[1] Several pyrazole-containing compounds have been identified as potent inhibitors of p38 MAP kinase.[7] Notably, a derivative containing a 1-(4-fluorophenyl)-1H-pyrazol-5-amine core has been reported as a highly selective p38 MAP kinase inhibitor.[7] This precedent suggests that the this compound scaffold could also interact with the ATP-binding pocket of p38, thereby inhibiting its kinase activity.

Proposed Signaling Cascade

Inhibition of p38 MAP kinase would lead to the downstream suppression of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators of the inflammatory response.

Experimental Validation Protocol: Cellular Assay for p38 MAPK Inhibition

This protocol assesses the ability of the compound to inhibit p38 MAP kinase activity within a cellular context.

Objective: To measure the effect of this compound on the phosphorylation of a downstream target of p38 MAP kinase in stimulated cells.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., human monocytic THP-1 cells or peripheral blood mononuclear cells) in appropriate media.

-

Cell Stimulation:

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with a serial dilution of this compound or a known p38 inhibitor (e.g., SB203580) for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to activate the p38 MAP kinase pathway.

-

-

Cell Lysis: After the stimulation period, lyse the cells to extract cellular proteins.

-

Detection of Phosphorylated MK2:

-

Use a sandwich ELISA or a Western blot to detect the levels of phosphorylated MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38.

-

Normalize the levels of phosphorylated MK2 to the total amount of MK2 or a housekeeping protein (e.g., GAPDH).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of MK2 phosphorylation for each compound concentration relative to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of MK2 would indicate inhibition of the p38 MAP kinase pathway.

Postulated Mechanism 3: Androgen Receptor Antagonism

Causality and Rationale: The androgen receptor (AR) is a crucial driver of prostate cancer growth and progression.[8][9] Non-steroidal AR antagonists are a mainstay of prostate cancer therapy. Several studies have reported the design and synthesis of pyrazole-based compounds as potent AR antagonists.[3][10] The general structure of many non-steroidal AR antagonists includes a central heterocyclic core with substituted phenyl rings, a motif present in this compound. This structural similarity provides a strong rationale for investigating its potential as an AR antagonist.

Proposed Mechanism of AR Antagonism

As a competitive antagonist, this compound would bind to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like dihydrotestosterone (DHT). This would inhibit the subsequent conformational changes, nuclear translocation, and transcriptional activity of the AR, ultimately leading to a reduction in the expression of androgen-responsive genes.

Experimental Validation Protocol: Androgen Receptor Reporter Gene Assay

This assay provides a functional readout of AR activity in a cellular system.

Objective: To determine if this compound can inhibit androgen-induced transcriptional activity.

Methodology:

-

Cell Line: Use a prostate cancer cell line (e.g., LNCaP or PC-3) that has been stably transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., probasin or MMTV).

-

Cell Treatment:

-

Seed the cells in a 96-well plate.

-

Treat the cells with a serial dilution of this compound or a known AR antagonist (e.g., Bicalutamide or Enzalutamide) in the presence of a fixed concentration of a synthetic androgen (e.g., R1881) to stimulate AR activity.

-

Include a vehicle control (agonist only) and a baseline control (no agonist).

-

-

Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis:

-

Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of AR-mediated transcription for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Expected Outcome: A dose-dependent inhibition of androgen-induced luciferase activity would confirm the AR antagonist activity of the compound.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a modulator of key biological pathways implicated in inflammation and cancer. Based on the extensive literature on related pyrazole derivatives, this guide has outlined three plausible and experimentally testable mechanisms of action: COX-2 inhibition, p38 MAP kinase inhibition, and androgen receptor antagonism. The provided experimental protocols offer a robust framework for the systematic evaluation of these hypotheses.

Further investigations should also consider potential off-target effects and a broader kinase profiling to fully characterize the selectivity of this compound. Ultimately, a combination of in vitro biochemical assays, cell-based functional assays, and in vivo disease models will be necessary to fully elucidate the mechanism of action of this compound and to determine its therapeutic potential.

References

-

DergiPark. Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4- Bromophenyl)Hydrazineylidene)-3,5-Diphenyl-4H-Pyrazole Molec. [Link]

-

Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

-

PubMed. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. [Link]

-

PubMed Central. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. [Link]

-

ACS Publications. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). [Link]

-

PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. [Link]

-

ScienceDirect. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. [Link]

-

PubMed. Androgen receptor antagonists and anti-prostate cancer activities of some newly synthesized substituted fused pyrazolo-, triazolo- and thiazolo-pyrimidine derivatives. [Link]

-

PubMed Central. (+)-JJ-74-138 is a novel non-competitive androgen receptor antagonist. [Link]

-

ResearchGate. Synthesis and biological activity evaluation of some new pyrazole derivatives. [Link]

-

An-Najah Staff. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an. [Link]

-

ResearchGate. Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. [Link]

-

Liang Tong Lab at Columbia University. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]

-

Bulgarian Chemical Communications. Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. [Link]

-

Semantic Scholar. Androgen Receptor Antagonists and Anti-Prostate Cancer Activities of Some Newly Synthesized Substituted Fused Pyrazolo. [Link]

-

PubChem. 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one. [Link]

-

PubMed Central. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]

-

PubMed. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone. [Link]

-

International Journal of Medical Pharmaceutical and Health Sciences. Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. [Link]

-

ACS Omega. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (+)-JJ-74-138 is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Androgen receptor antagonists and anti-prostate cancer activities of some newly synthesized substituted fused pyrazolo-, triazolo- and thiazolo-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of 4-(2-Fluorophenyl)-1H-pyrazole

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Structural Chemistry

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its versatility, coupled with the strategic introduction of fluorine atoms to modulate physicochemical and pharmacokinetic properties, has made fluorinated pyrazole derivatives a subject of intense investigation.[3][4][5] This guide focuses on a specific, yet significant, member of this class: 4-(2-fluorophenyl)-1H-pyrazole.

While a survey of crystallographic databases reveals a wealth of information on related structures, a definitive, publicly available crystal structure for this compound has yet to be reported. This absence of data presents not a barrier, but an opportunity. This technical guide, therefore, adopts a forward-looking perspective. It serves as both a comprehensive roadmap for the experimental determination of this novel crystal structure and a predictive analysis of its key structural features, grounded in the established principles of crystallography and the known structures of analogous compounds.

Section 1: The Strategic Importance of this compound in Drug Discovery

The confluence of the pyrazole core and a 2-fluorophenyl substituent is a deliberate design choice in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties.[6][7] The metabolic stability of the pyrazole ring is a key factor in its prevalence in approved drugs.[2]

The introduction of a fluorine atom, particularly on a phenyl ring, can profoundly influence a molecule's properties.[8][9] Fluorine's high electronegativity can alter pKa, dipole moment, and chemical reactivity.[5] Furthermore, fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability, which is crucial for bioavailability.[4] The specific placement of fluorine at the ortho position of the phenyl ring in this compound is anticipated to induce a unique conformational preference, which could in turn influence its binding affinity to biological targets.

Section 2: A Proposed Pathway to a Definitive Structure: Synthesis and Crystallization

The foundational step in any crystallographic study is the synthesis of high-purity, single-crystal-suitable material. While a specific synthesis for this compound is not detailed in the available literature, a robust synthetic route can be postulated based on established methods for analogous pyrazoles.

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of this compound would involve a multi-step reaction sequence, likely commencing with a condensation reaction. A generalized protocol is outlined below:

Step 1: Synthesis of a Chalcone Intermediate A Claisen-Schmidt condensation of 2-fluorobenzaldehyde with an appropriate ketone, such as acetone, in the presence of a base like sodium hydroxide in an alcoholic solvent would yield the corresponding α,β-unsaturated ketone (a chalcone).

Step 2: Cyclization with Hydrazine The resulting chalcone would then be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, under reflux. This cyclization reaction would form the pyrazole ring.

Step 3: Purification The crude product would be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield pure this compound.

Crystallization Strategy

Obtaining diffraction-quality single crystals is often the most challenging aspect of small molecule crystallography.[10] A systematic approach to crystallization is therefore essential.

Recommended Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Section 3: The Experimental Workflow for Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the process of determining the three-dimensional atomic structure can begin. Single-crystal X-ray diffraction is the definitive method for this purpose.[11][12]

Step-by-Step Experimental Protocol

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.[3] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into the electron density and refined to obtain the final crystal structure.

Section 4: Predictive Analysis of the Crystal Structure

In the absence of experimental data, we can predict the key structural features of this compound by drawing parallels with the known crystal structure of 4-fluoro-1H-pyrazole and considering the steric and electronic influence of the 2-fluorophenyl group.[3][4]

Expected Molecular Geometry

The molecule will consist of a planar pyrazole ring linked to a 2-fluorophenyl ring at the 4-position. The dihedral angle between the pyrazole and the phenyl ring will be a key conformational parameter. Due to potential steric hindrance from the ortho-fluorine atom, a non-coplanar arrangement is expected.

Anticipated Crystal Packing and Supramolecular Motifs

The crystal packing is likely to be dominated by intermolecular hydrogen bonds involving the N-H group of the pyrazole ring as a donor and the sp2-hybridized nitrogen atom of an adjacent pyrazole ring as an acceptor. This N-H···N hydrogen bonding is a common feature in the crystal structures of pyrazoles.[3] Based on the structure of 4-fluoro-1H-pyrazole, which forms one-dimensional chains through intermolecular hydrogen bonding, a similar catemeric motif could be expected for this compound.[3][4]

Furthermore, π-π stacking interactions between the aromatic pyrazole and phenyl rings are also likely to play a significant role in the overall crystal packing. The presence of the fluorine atom may also lead to C-H···F interactions.

Hypothetical Crystallographic Data

The following table presents a set of hypothetical crystallographic parameters for this compound, based on typical values for similar organic molecules. This is a predictive table and awaits experimental verification.

| Parameter | Predicted Value |

| Chemical Formula | C₉H₇FN₂ |

| Formula Weight | 162.17 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 1000-1500 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.3-1.5 |

| Hydrogen Bonding | N-H···N |

| Other Intermolecular Forces | π-π stacking, C-H···F interactions |

Section 5: Visualizing the Molecular and Experimental Framework

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for crystal structure determination.

Conclusion: A Call to Experimentalists

The definitive crystal structure of this compound remains an uncharted territory in structural chemistry. This guide has provided a comprehensive framework for its determination, from a proposed synthetic route to a detailed crystallographic workflow and a predictive analysis of its structural characteristics. The elucidation of this structure will not only fill a gap in the crystallographic literature but will also provide invaluable insights for medicinal chemists and drug development professionals seeking to leverage the unique properties of fluorinated pyrazoles. The scientific community is encouraged to undertake the experimental work outlined herein to bring this important molecular structure to light.

References

-

Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428-431. [Link]

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.

- Faria, J. V., et al. (2017). Pyrazole as a privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 17(11), 987-1002.

- Aggarwal, N., & Kumar, R. (2021). Pyrazole derivatives as promising anticancer agents: A review. European Journal of Medicinal Chemistry, 213, 113161.

- Cole, D. C., et al. (2011). The role of pyrazole in medicinal chemistry. Future medicinal chemistry, 3(4), 445-464.

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

- Kamal, A., et al. (2015). Pyrazole: a privileged scaffold in cancer drug discovery. RSC advances, 5(118), 97811-97835.

- Radi, S., & Tighadouini, S. (2016). Pyrazole and pyrazoline derivatives as promising anticancer agents. Bioorganic chemistry, 68, 157-170.

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

Wikipedia. (2024, January 12). X-ray crystallography. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]

Sources

- 1. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. Sci-Hub. Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide / Crystals, 2012 [sci-hub.box]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde DiscoveryCPR 936940-82-8 [sigmaaldrich.com]

- 12. chemuniverse.com [chemuniverse.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Fluorophenyl)-1H-pyrazole

Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile substitution patterns have led to its incorporation into a vast array of biologically active molecules, including anti-inflammatory agents, anticancer therapeutics, and agrochemicals.[2][3] The introduction of a fluorinated phenyl group, as in 4-(2-fluorophenyl)-1H-pyrazole, is a strategic design element aimed at modulating the parent molecule's physicochemical and pharmacokinetic properties. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making this class of compounds particularly attractive for drug discovery programs.[4]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. While specific experimental data for this particular derivative is not widely available, this document will leverage established principles of physical organic chemistry and extensive data from closely related analogues to present a detailed and predictive analysis for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a pyrazole ring substituted at the C4 position with a 2-fluorophenyl group. The planarity of the pyrazole ring, coupled with the rotational freedom of the phenyl substituent, dictates the molecule's conformational landscape and intermolecular interactions.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

| Property | Predicted/Estimated Value | Rationale and Comparative Data |

| Molecular Formula | C₉H₇FN₂ | Based on structural composition. |

| Molecular Weight | 162.17 g/mol | Calculated from the molecular formula. The related 3-(4-fluorophenyl)-1H-pyrazole has a molecular weight of 162.16 g/mol .[5] |

| Appearance | White to off-white solid | Phenylpyrazole derivatives are typically crystalline solids at room temperature.[6] |

| Melting Point | 100-120 °C | The melting point of 3-(4-fluorophenyl)-1H-pyrazole is 100-104 °C.[5] The position of the fluorine may slightly alter the crystal packing and thus the melting point. |

| Boiling Point | > 300 °C | High boiling points are characteristic of aromatic heterocyclic compounds due to strong intermolecular forces. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The pyrazole moiety imparts some polarity, while the phenyl group increases lipophilicity. Solubility is expected to be similar to other aryl-substituted pyrazoles. |

| pKa | ~2.0 (conjugate acid), ~14 (N-H proton) | The parent pyrazole has a pKa of 2.5 for its conjugate acid and a pKa of 14.2 for the N-H proton.[7] The electron-withdrawing nature of the 2-fluorophenyl group is expected to slightly increase the acidity of the N-H proton and decrease the basicity of the N2 nitrogen. |

| LogP | 2.0 - 2.5 | The calculated XLogP3 for 4-phenylpyrazole is 1.8.[8] The addition of a fluorine atom is expected to increase the lipophilicity. |

Spectroscopic Characterization: A Predictive Analysis

Definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. The pyrazole ring protons at positions 3 and 5 should appear as singlets, likely in the range of δ 7.5-8.5 ppm. The N-H proton will present as a broad singlet at a downfield chemical shift (δ 12-14 ppm), the exact position being dependent on concentration and solvent due to hydrogen bonding. The aromatic protons of the 2-fluorophenyl group will exhibit a complex multiplet pattern between δ 7.0 and 7.6 ppm due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals. The pyrazole carbons (C3, C4, and C5) are expected in the aromatic region (δ 100-140 ppm). The carbons of the 2-fluorophenyl ring will appear between δ 115 and 165 ppm, with the carbon directly bonded to the fluorine atom (C2') showing a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-250 Hz).

¹⁹F NMR Spectroscopy

The fluorine NMR will display a singlet for the fluorine atom on the phenyl ring, with a chemical shift characteristic of an aryl fluoride.

Mass Spectrometry

The mass spectrum under electron impact (EI) ionization should show a prominent molecular ion peak (M⁺) at m/z = 162. Subsequent fragmentation may involve the loss of HCN and other characteristic fragments of the pyrazole and fluorophenyl moieties.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad N-H stretching band in the region of 3100-3300 cm⁻¹, indicative of intermolecular hydrogen bonding.[11] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. A strong C-F stretching band is expected around 1200-1250 cm⁻¹.

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is governed by the electronic nature of both the pyrazole and the 2-fluorophenyl rings.

Reactivity of the Pyrazole Ring

-

N-Alkylation and N-Arylation: The N-H proton of the pyrazole ring can be readily deprotonated with a base, and the resulting pyrazolate anion can be alkylated or arylated to introduce substituents at the N1 position.

-

Electrophilic Substitution: The pyrazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms. When forced, substitution typically occurs at the C4 position. However, since this position is already substituted in the target molecule, further electrophilic attack on the pyrazole ring is unlikely.

Synthesis of this compound

A plausible synthetic route to this compound involves the construction of the pyrazole ring from appropriate precursors. One common method is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[12] A potential synthetic workflow is outlined below.

Diagram: Proposed Synthesis of this compound

Caption: A potential synthetic route to this compound.

Experimental Protocol: Synthesis via Cyclocondensation

Objective: To synthesize this compound from 2-(2-fluorophenyl)malonaldehyde and hydrazine.

Materials:

-

2-(2-fluorophenyl)malonaldehyde

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-fluorophenyl)malonaldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of acetic acid to the solution.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Applications in Research and Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The presence of the 2-fluorophenyl group can enhance these activities and improve the drug-like properties of the molecule. This compound could serve as a key intermediate in the synthesis of more complex molecules targeting a variety of biological pathways.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds like 4-phenylpyrazole, it may be harmful if swallowed and cause skin and eye irritation.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a molecule of significant interest due to the established importance of the pyrazole core in medicinal chemistry and the beneficial properties imparted by fluorine substitution. This guide has provided a detailed, albeit predictive, overview of its physical and chemical properties, drawing on a wealth of data from closely related compounds. The outlined synthetic and characterization methodologies offer a robust framework for researchers to synthesize and study this compound, paving the way for its potential application in drug discovery and materials science.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Int. J. Pharm. Sci. Rev. Res., 65(1), 201-214.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.

- PMC. (2015). Current status of pyrazole and its biological activities. J. Pharm. Bioallied Sci., 7(4), 230–241.

-

PubChem. (n.d.). 4-Phenylpyrazole. Retrieved from [Link]

- PMC. (2014). Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. Arabian Journal of Chemistry, 7(6), 1011-1017.

- MDPI. (2021).

- PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14, 1079.

- IUCr Journals. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}.

- Royal Society of Chemistry. (1968).

-

Georganics. (n.d.). Pyrazole derivatives. Retrieved from [Link]

- ACS Publications. (2011). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 54(15), 5549–5563.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(3), 978.

-

World Journal of Pharmaceutical Research. (n.d.). Synthesis and Characterization of Some Novel Pyrazole Derivatives. Retrieved from [Link]

- RSC Publishing. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15, 12345-12356.

- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (2021). Organic & Biomolecular Chemistry, 19(4), 856-860.

- PMC. (2022). Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. Tetrahedron Letters, 96, 153683.

-

ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 1-13.

-

ResearchGate. (n.d.). substituted pyrazoles with potential antitumor activity. Retrieved from [Link]

- Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(4-Fluorophenyl)-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 8. 4-Phenylpyrazole | C9H8N2 | CID 139106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 12. mdpi.com [mdpi.com]

"discovery of 4-(2-fluorophenyl)-1H-pyrazole derivatives"

An In-depth Technical Guide to the Discovery of 4-(2-Fluorophenyl)-1H-Pyrazole Derivatives

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1] This guide delves into the specific and increasingly significant class of this compound derivatives. The strategic introduction of a 2-fluorophenyl moiety at the C4 position of the pyrazole ring creates a unique chemical entity with profound implications for biological activity. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of these compounds, with a particular focus on their role as kinase inhibitors and receptor modulators. It is intended for researchers and professionals in drug discovery, offering field-proven insights into the rationale behind experimental design and the pathways to clinical candidacy.

Introduction: The Strategic Importance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their chemical versatility and ability to form multiple hydrogen bonds and engage in various non-covalent interactions have made them a focal point of drug design for decades.[2] Derivatives of this core structure exhibit an exceptionally broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[3][4]

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The 2-fluoro substitution on the phenyl ring is particularly noteworthy. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring and, critically, the fluorine atom can act as a hydrogen bond acceptor. This, combined with its small size, allows it to engineer specific, high-affinity interactions with biological targets that are often not achievable with other substituents.

The this compound scaffold, therefore, represents a deliberate convergence of these two powerful concepts: a proven heterocyclic core and a strategic fluorine substitution, leading to a new generation of molecules with enhanced potency and selectivity.

Core Synthetic Strategies and Methodologies

The synthesis of 4-substituted pyrazoles typically relies on building the heterocyclic ring first, followed by the introduction of the aryl substituent at the C4 position. While classical methods like the condensation of 1,3-dicarbonyl compounds with hydrazine are foundational, modern cross-coupling reactions have become indispensable for creating the critical C4-aryl bond with high efficiency and control.[5]

Key Synthetic Approach: Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a preferred method for forging the bond between the pyrazole core and the 2-fluorophenyl group. This palladium-catalyzed reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of the necessary boronic acid reagents.[1]